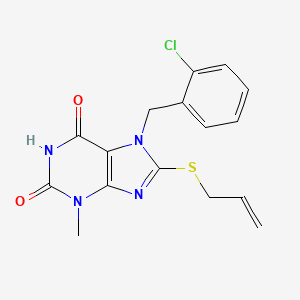
8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. Its intricate structure and unique functional groups make it a significant molecule in various fields, including medicinal chemistry and biochemical research. The combination of an allylthio group, a chlorobenzyl moiety, and a methyl group attached to the purine core gives this compound distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be achieved through multi-step synthetic routes. One common method involves the initial formation of the purine core, followed by the introduction of the chlorobenzyl and allylthio groups through nucleophilic substitution reactions. Typical reaction conditions include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitutions.
Industrial Production Methods
For industrial-scale production, the process must be optimized for efficiency and cost-effectiveness. This often involves the use of automated reactors and continuous flow chemistry to minimize reaction times and improve yields. The purification of the final product typically involves recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:
Oxidation: The allylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl and allylthio positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation products: Sulfoxide, sulfone derivatives.
Reduction products: Benzyl derivatives.
Substitution products: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Studied for its potential pharmacological activities, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The mechanism involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially disrupting their normal function.
Pathways Involved: May influence cellular signaling pathways, such as those involved in cell proliferation or apoptosis, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
8-allylthio-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
8-(methylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
8-(allylthio)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Highlighting Uniqueness
8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to the combination of an allylthio and a chlorobenzyl group, which imparts unique reactivity and potential biological activity. The presence of these groups allows for a wide range of chemical modifications and applications that may not be feasible with similar compounds.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-3-8-24-16-18-13-12(14(22)19-15(23)20(13)2)21(16)9-10-6-4-5-7-11(10)17/h3-7H,1,8-9H2,2H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQUYAYDTPGLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-phenyloxan-4-yl)methyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2901388.png)
![(2E)-3-[4-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2901391.png)
![2-{5-[1-(2,5-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2901392.png)
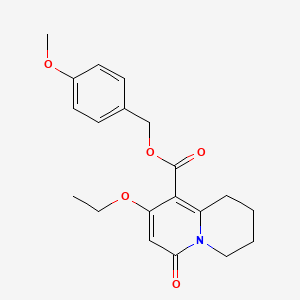
![1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B2901394.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2901396.png)
![1-(4-bromobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2901398.png)
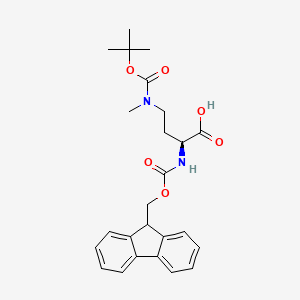
![(1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride](/img/structure/B2901402.png)
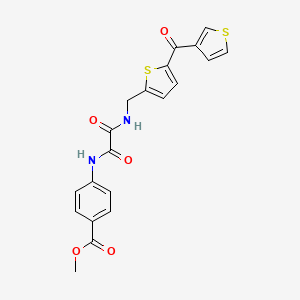
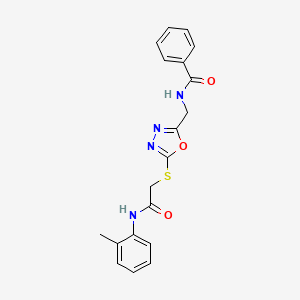
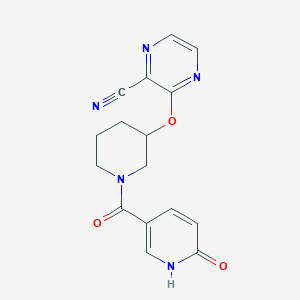

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide](/img/structure/B2901409.png)
